Hydrochloride Salt vs. Free Base: Molecular Weight, Hydrogen Bonding, and Aqueous Handling
Methyl 3-amino-5-methoxybenzoate hydrochloride (target) has a molecular weight of 217.7 g·mol⁻¹ and possesses two hydrogen bond donors (the ammonium proton from the salt and the amino group) and four hydrogen bond acceptors, with a topological polar surface area (TPSA) of 61.6 Ų. In contrast, the free-base form (methyl 3-amino-5-methoxybenzoate, CAS 217314-47-1) has a molecular weight of 181.19 g·mol⁻¹, only one hydrogen bond donor (the amino group), four hydrogen bond acceptors, and the same TPSA of 61.6 Ų [1][2]. The additional H-bond donor in the hydrochloride enhances aqueous solubility and improves handling during scale-up and formulation relative to the free base.
| Evidence Dimension | Molecular weight and hydrogen bond donor count (key descriptors for solubility, permeability, and salt formation) |
|---|---|
| Target Compound Data | MW 217.7 g·mol⁻¹; 2 H-bond donors; 4 H-bond acceptors; TPSA 61.6 Ų |
| Comparator Or Baseline | Methyl 3-amino-5-methoxybenzoate free base (CAS 217314-47-1): MW 181.19 g·mol⁻¹; 1 H-bond donor; 4 H-bond acceptors; TPSA 61.6 Ų |
| Quantified Difference | ΔMW = +36.5 g·mol⁻¹; ΔHBD = +1 (100% increase in H-bond donor count); ΔHBA = 0; ΔTPSA = 0 Ų |
| Conditions | PubChem computed properties; experimental solubility data not directly compared in the same study |
Why This Matters
Procurement of the hydrochloride form eliminates the need for in-situ salt formation during synthesis, reducing the risk of batch-to-batch variability in the final intermediate.
- [1] PubChem Compound Summary for CID 118996800, Methyl 3-amino-5-methoxybenzoate hydrochloride, National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for Methyl 3-amino-5-methoxybenzoate (free base), National Center for Biotechnology Information (2026). View Source
